molecular formula C17H13ClN4O2S2 B13989020 2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-

2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-

Cat. No.: B13989020
M. Wt: 404.9 g/mol
InChI Key: QEPRNQRZUYAUEM-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is a complex organic compound with the molecular formula C17H13ClN4O2S2 and a molecular weight of 404.89372 g/mol. This compound is notable for its unique structure, which includes a thiazole ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- typically involves multiple steps. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The pyrrolo[2,3-b]pyridine moiety is often synthesized separately and then coupled with the thiazole ring using various coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is unique due to its combination of a thiazole ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H13ClN4O2S2

Molecular Weight

404.9 g/mol

IUPAC Name

5-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]-4-chloro-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13ClN4O2S2/c18-15-14(25-17(19)21-15)9-11-10-22(16-13(11)7-4-8-20-16)26(23,24)12-5-2-1-3-6-12/h1-8,10H,9H2,(H2,19,21)

InChI Key

QEPRNQRZUYAUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC4=C(N=C(S4)N)Cl

Origin of Product

United States

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